6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
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Overview
Description
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H3Cl2N3O2. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A related compound with similar structural features but lacking the chlorine substituents.
6,8-Dichloropyrazine: Another related compound with a simpler structure and different chemical properties.
Uniqueness
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3Cl2N3O2 |
---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-2-1-3(9)10-5-4(2)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
InChI Key |
YQDFFLVYCJIAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC(=O)C(=O)N2)N=C1Cl)Cl |
Origin of Product |
United States |
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